1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-[2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]ethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClFN3O3S/c21-15-4-3-5-17(14-15)24-20(26)23-12-11-18-6-1-2-13-25(18)29(27,28)19-9-7-16(22)8-10-19/h3-5,7-10,14,18H,1-2,6,11-13H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABPHQNROTIUGJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features :
- 3-Chlorophenyl group : Enhances lipophilicity and influences receptor binding specificity.
- Ethylurea linker : Facilitates hydrogen bonding with biological targets.
Sulfonylation of piperidine derivatives with 4-fluorophenyl sulfonyl chloride.
Urea formation via reaction of an isocyanate intermediate with 3-chloroaniline.
The following table compares 1-(3-Chlorophenyl)-3-(2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)ethyl)urea with structurally or functionally related urea derivatives, based on the provided evidence:
Structural and Functional Insights :
Substituent Effects on Bioactivity: The 3-chlorophenyl group in the target compound and Compound T.2 () enhances receptor binding compared to 4-chlorophenyl derivatives, as meta-substitution often improves steric compatibility with hydrophobic pockets . Sulfonamide vs.
Thermal Stability :
- Urea derivatives with tetrazole or thiazole rings () show higher melting points (>250°C) due to increased crystallinity, whereas aliphatic linkers (e.g., ethylurea) reduce thermal stability .
Compound T.2’s triazole-ethyl group correlates with antiangiogenic activity, highlighting the role of heterocycles in modulating kinase inhibition .
Q & A
Q. What mechanistic studies elucidate its role in enzyme inhibition?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (k/k) to purified enzyme targets .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish competitive vs. allosteric inhibition .
- Crystallography : Co-crystal structures (e.g., with carbonic anhydrase IX) reveal key interactions (e.g., sulfonyl-oxyanion hole contacts) .
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